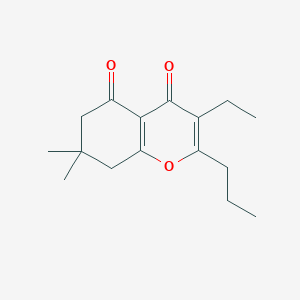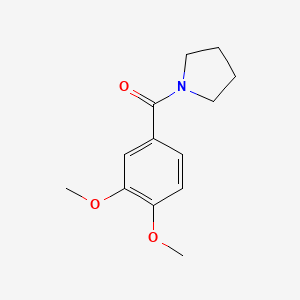![molecular formula C22H24N4O2 B5627245 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5627245.png)
1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazole derivatives are synthesized through a variety of methods, including multicomponent reactions that emphasize pot, atom, and step economy (PASE). These methods are highly valued in pharmaceutical and medicinal chemistry for their efficiency in generating compounds with a pyrazole core, showcasing the flexibility and versatility of pyrazole synthesis in creating biologically active molecules (Becerra, Diana; Abonía, R.; Castillo, J., 2022).
Molecular Structure Analysis
The pyrazole ring, featuring two adjacent nitrogen atoms within a five-membered ring, is a notable structural motif in medicinal chemistry due to its resemblance to the purine base in DNA. This structural analogy underpins the wide range of biological activities observed with pyrazole derivatives, highlighting the importance of the molecular structure in determining the compound's interaction with biological targets (El Hassani, Issam Ameziane et al., 2023).
Chemical Reactions and Properties
Pyrazole compounds are known for their reactivity and versatility in chemical transformations, serving as a core for further functionalization and modification. This adaptability enables the design of compounds with targeted chemical properties for specific applications, from medicinal agents to agricultural chemicals (Pluta, K.; Morak-Młodawska, Beata; Jeleń, M., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents attached to the core pyrazole ring. These properties are critical in determining the compound's suitability for various applications, including its formulation into pharmaceutical agents (Zhao, Fuqiang et al., 2020).
Chemical Properties Analysis
Pyrazole derivatives exhibit a wide range of chemical properties, including their ability to act as ligands in coordination chemistry, their redox characteristics, and their reactivity towards various chemical agents. These properties are central to the compound's biological activities and its interaction with biological systems, influencing its pharmacological profile (Zheng, Jie et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety. If it’s a chemical reagent, future work could explore its utility in different types of chemical reactions .
Propiedades
IUPAC Name |
(2S)-1-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-14-17(15-26-13-5-8-20(26)22(23)27)21(24-25)16-9-11-19(12-10-16)28-18-6-3-2-4-7-18/h2-4,6-7,9-12,14,20H,5,8,13,15H2,1H3,(H2,23,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRACQFXUHWMHTQ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCCC4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC[C@H]4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)

![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)



![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B5627260.png)